molecular formula C7H3BrClFO2 B1524280 3-Bromo-5-chloro-2-fluorobenzoic acid CAS No. 1269232-93-0

3-Bromo-5-chloro-2-fluorobenzoic acid

Cat. No. B1524280
Key on ui cas rn: 1269232-93-0
M. Wt: 253.45 g/mol
InChI Key: ZSCAXCZFFCKFAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08859548B2

Procedure details

A mixture of 3-bromo-5-chloro-2-fluorobenzoic acid (3.34 g, 13.2 mmol), DIEA (2.04 g, 15.8 mmol) and diphenyl phosphorazide (DPPA, 4.53 g, 16.5 mmol) in 1:1 dry t-butanol and toluene (35 mL) was heated to and maintained at reflux for 23 hours. The reaction was allowed to cool to room temperature and was then partitioned between CHCl3 (75 mL) and water (75 mL). The organic layer was separated, washed with brine, dried (Na2SO4), and then concentrated under reduced pressure to yield an oily residue. Purification by flash chromatography (SiO2, 0-5% EtOAc in heptane) to yield tert-butyl 3-bromo-5-chloro-2-fluorophenylcarbamate (2.45 g, 7.5 mmol, 57%): LCMS (m/z) not ionized (MH+), tR=1.20 minutes; 1H NMR (400 MHz, CDCl3) δ 8.17 (d, J=5.1 Hz, 1H), 7.16 (m, 1H), 6.72 (br s, 1H), 1.53 (s, 9H).
Quantity
3.34 g
Type
reactant
Reaction Step One
Name
Quantity
2.04 g
Type
reactant
Reaction Step One
Name
diphenyl phosphorazide
Quantity
4.53 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:3]([F:12])=[C:4]([CH:8]=[C:9]([Cl:11])[CH:10]=1)C(O)=O.CC[N:15]([CH:19](C)C)C(C)C.C1C=CC([O:28]P(OC2C=CC=CC=2)(N=[N+]=[N-])=O)=CC=1.[C:41]([OH:45])([CH3:44])([CH3:43])[CH3:42]>C1(C)C=CC=CC=1>[Br:1][C:2]1[C:3]([F:12])=[C:4]([NH:15][C:19](=[O:28])[O:45][C:41]([CH3:44])([CH3:43])[CH3:42])[CH:8]=[C:9]([Cl:11])[CH:10]=1

Inputs

Step One
Name
Quantity
3.34 g
Type
reactant
Smiles
BrC=1C(=C(C(=O)O)C=C(C1)Cl)F
Name
Quantity
2.04 g
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Name
diphenyl phosphorazide
Quantity
4.53 g
Type
reactant
Smiles
C1=CC=C(C=C1)OP(=O)(N=[N+]=[N-])OC2=CC=CC=C2
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)O
Name
Quantity
35 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated to and
TEMPERATURE
Type
TEMPERATURE
Details
maintained
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 23 hours
Duration
23 h
CUSTOM
Type
CUSTOM
Details
was then partitioned between CHCl3 (75 mL) and water (75 mL)
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to yield an oily residue
CUSTOM
Type
CUSTOM
Details
Purification by flash chromatography (SiO2, 0-5% EtOAc in heptane)

Outcomes

Product
Name
Type
product
Smiles
BrC=1C(=C(C=C(C1)Cl)NC(OC(C)(C)C)=O)F
Measurements
Type Value Analysis
AMOUNT: AMOUNT 7.5 mmol
AMOUNT: MASS 2.45 g
YIELD: PERCENTYIELD 57%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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